molecular formula C18H22N4O B12235401 N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

Cat. No.: B12235401
M. Wt: 310.4 g/mol
InChI Key: WBDBSJHUUNXBIC-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of azetidines

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide

InChI

InChI=1S/C18H22N4O/c1-13-5-4-6-15(9-13)10-18(23)21(3)16-11-22(12-16)17-8-7-14(2)19-20-17/h4-9,16H,10-12H2,1-3H3

InChI Key

WBDBSJHUUNXBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the N-methyl and 3-methylphenyl groups can be done through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(3-methylphenyl)acetamide: Lacks the azetidine and pyridazinyl groups.

    N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide: Lacks the N-methyl and 3-methylphenyl groups.

Uniqueness

N-methyl-2-(3-methylphenyl)-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]acetamide is unique due to the presence of both the azetidine and pyridazinyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

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